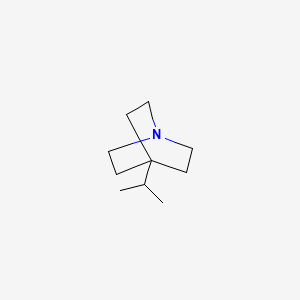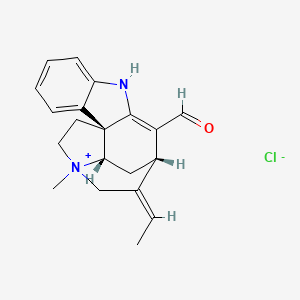
SJB3-019A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SJB3-019A is a potent and novel usp1 inhibitor. SJB3-019A (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. SJB3-019A also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.
Scientific Research Applications
Scientific Research Applications of SJB3-019A
Blockade of Deubiquitylating Enzyme USP1
- Study Focus : Das et al. (2017) investigated the role of the deubiquitylating enzyme USP1 in multiple myeloma biology and the impact of its inhibition using SJB3-019A.
- Key Findings :
- SJB3-019A selectively inhibits USP1 enzymatic activity.
- The study demonstrated that SJB3-019A decreases the viability of multiple myeloma cell lines and patient tumor cells.
- SJB3-019A was observed to trigger apoptosis in multiple myeloma cells through the activation of various caspases.
- It also impairs DNA repair by blocking the Fanconi anemia pathway and homologous recombination.
- Furthermore, SJB3-019A downregulates proteins associated with multiple myeloma stem cell renewal and survival.
- Conclusions : The study provides evidence that USP1 inhibitors like SJB3-019A could be potent therapeutic agents in the treatment of multiple myeloma. It suggests a new avenue for clinical evaluation of USP1 inhibitors, either alone or in combination, as a potential novel therapy for multiple myeloma.
For further details on this research, you can refer to the paper by Das et al. (2017) in Clinical Cancer Research (Das, Ray, Song, Munshi, Chauhan, & Anderson, 2017).
properties
Product Name |
SJB3-019A |
|---|---|
Molecular Formula |
C16H8N2O3 |
Molecular Weight |
276.25 |
SMILES |
O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O |
synonyms |
2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





